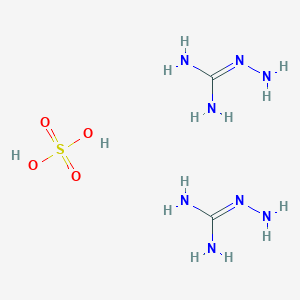

Hém sulfate d'aminoguanidine

Vue d'ensemble

Description

L’hémisulfate d’aminoguanidine est un composé chimique de formule moléculaire C2H14N8O4S et d’une masse moléculaire de 246,25 g/mol . Il se présente sous forme d’une substance cristalline blanche ou incolore, soluble dans l’eau mais insoluble dans l’éthanol . L’hémisulfate d’aminoguanidine est principalement connu pour son rôle d’inhibiteur des synthases d’oxyde nitrique (NOS) et des espèces réactives de l’oxygène (ROS) . Il a été largement utilisé dans la recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de l’inflammation .

Voies de synthèse et conditions réactionnelles :

-

À partir du sulfate d’hydrazine et du cyanamide de calcium :

- Le sulfate d’hydrazine est mis en suspension dans de l’eau et le cyanamide de calcium est ajouté progressivement en maintenant la température à environ 20 °C. La réaction est laissée se poursuivre pendant 8 heures. Le mélange est ensuite filtré et le filtrat est neutralisé avec de l’acide sulfurique à 50 % jusqu’à un pH de 5. La solution résultante est concentrée sous pression réduite, refroidie et l’hémisulfate d’aminoguanidine cristallin blanc est obtenu .

Conditions de réaction : Température : 20 °C, Durée de la réaction : 8 heures, Neutralisation avec de l’acide sulfurique à 50 %.

-

À partir du sulfate de méthylisothiourée et de l’hydrate d’hydrazine :

- Une solution de sulfate de méthylisothiourée dans de l’eau est mise à réagir avec de l’hydrate d’hydrazine à une température de 10 °C. La réaction libère du méthylmercaptan, qui est absorbé dans une solution d’hydroxyde de sodium. Le mélange réactionnel est concentré et l’hémisulfate d’aminoguanidine cristallise après l’ajout d’éthanol .

Conditions de réaction : Température : 10 °C, Utilisation d’hydroxyde de sodium pour absorber le méthylmercaptan, Cristallisation avec de l’éthanol.

Méthodes de production industrielle : La production industrielle de l’hémisulfate d’aminoguanidine suit généralement les voies de synthèse mentionnées ci-dessus, avec une optimisation pour la production à grande échelle. Les étapes clés consistent à maintenir des conditions de réaction précises et des processus de purification efficaces pour garantir un rendement élevé et une pureté du produit final .

Types de réactions :

Oxydation : L’hémisulfate d’aminoguanidine peut subir des réactions d’oxydation, en particulier en présence d’agents oxydants forts.

Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

Substitution : L’hémisulfate d’aminoguanidine peut participer à des réactions de substitution, où l’un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courants :

Oxydation : Agents oxydants forts tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut entraîner la formation de dérivés nitroso ou nitro, tandis que les réactions de substitution peuvent produire une variété de dérivés d’aminoguanidine substitués .

4. Applications de la recherche scientifique

L’hémisulfate d’aminoguanidine a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Aminoguanidine hemisulfate has a wide range of applications in scientific research:

Mécanisme D'action

L’hémisulfate d’aminoguanidine exerce ses effets principalement en inhibant les synthases d’oxyde nitrique (NOS) et les espèces réactives de l’oxygène (ROS). Cette inhibition réduit la production d’oxyde nitrique et d’espèces réactives de l’oxygène, qui sont impliquées dans divers processus pathologiques tels que l’inflammation, le stress oxydatif et le cancer . Les cibles moléculaires incluent l’isoforme de la synthase d’oxyde nitrique inductible (iNOS), qui est responsable de la production de grandes quantités d’oxyde nitrique en réponse à des stimuli inflammatoires .

Composés similaires :

Chlorhydrate d’aminoguanidine : Structure et fonction similaires, utilisé comme inhibiteur de la NOS.

Sulfate d’aminoguanidine : Autre forme de sel de l’aminoguanidine ayant des propriétés inhibitrices similaires.

Dérivés de l’hydrazine : Des composés comme le sulfate d’hydrazine et le sulfate de méthylisothiourée partagent des voies de synthèse et des applications similaires.

Unicité : L’hémisulfate d’aminoguanidine est unique en raison de ses effets inhibiteurs spécifiques sur la NOS et les ROS, ce qui en fait un outil précieux dans la recherche sur le stress oxydatif et l’inflammation . Sa capacité à inhiber la formation de produits finaux de glycation avancée (AGE) le distingue également des autres composés similaires .

Safety and Hazards

Aminoguanidine hemisulfate may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It may also damage fertility or the unborn child . It is advised to avoid release to the environment and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Aminoguanidine hemisulfate has been used for cancer research . It has been found to prevent oxidative stress, inhibiting elements of inflammation, endothelial activation, mesenchymal markers, and conferring a renoprotective effect in renal ischemia and reperfusion injury . These findings are relevant to the potential clinical use of aminoguanidine in the prevention of diabetic complications .

Analyse Biochimique

Biochemical Properties

Aminoguanidine hemisulfate interacts with enzymes such as NOS and ROS . It inhibits the formation of highly reactive advanced glycosylation end products (AGEs) associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Cellular Effects

Aminoguanidine hemisulfate has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which are associated with pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Molecular Mechanism

At the molecular level, Aminoguanidine hemisulfate exerts its effects through its interactions with NOS and ROS . It inhibits the formation of AGEs, which are highly reactive compounds that can cause damage to proteins, lipids, and nucleic acids .

Temporal Effects in Laboratory Settings

It is known that Aminoguanidine hemisulfate inhibits the formation of AGEs, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Aminoguanidine hemisulfate vary with different dosages in animal models. For example, it has been shown to inhibit albuminuria, an index of diabetic nephropathy, in diabetic rats .

Metabolic Pathways

Aminoguanidine hemisulfate is involved in the metabolic pathways related to the formation of AGEs . It interacts with enzymes such as NOS and ROS, which play a role in these pathways .

Transport and Distribution

Given its interactions with NOS and ROS, it is likely that it is transported and distributed in a manner similar to these enzymes .

Subcellular Localization

Given its interactions with NOS and ROS, it is likely that it is localized in the same compartments or organelles as these enzymes .

Comparaison Avec Des Composés Similaires

Aminoguanidine Hydrochloride: Similar in structure and function, used as an NOS inhibitor.

Aminoguanidine Sulfate: Another salt form of aminoguanidine with similar inhibitory properties.

Hydrazine Derivatives: Compounds like hydrazine sulfate and methylisothiourea sulfate share similar synthetic routes and applications.

Uniqueness: Aminoguanidine hemisulfate is unique due to its specific inhibitory effects on both NOS and ROS, making it a valuable tool in research related to oxidative stress and inflammation . Its ability to inhibit the formation of advanced glycation end products (AGEs) also sets it apart from other similar compounds .

Propriétés

IUPAC Name |

2-aminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGQPUZNCZPZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H14N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046016 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-19-0 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(carbazamidine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)